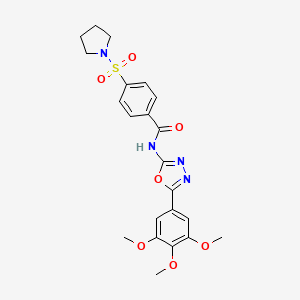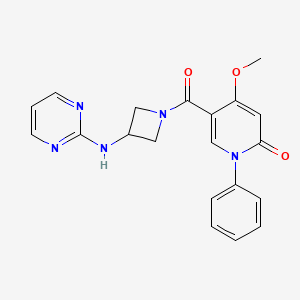![molecular formula C16H22N2O4S2 B2838476 N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361829-01-6](/img/structure/B2838476.png)
N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as ESI-09, is a small molecule inhibitor of the RAC1 protein. RAC1 is a member of the Rho family of small GTPases, which are involved in regulating cellular processes such as cell motility, proliferation, and differentiation. ESI-09 has been shown to inhibit RAC1 activity in vitro and in vivo, making it a potential tool for studying the role of RAC1 in various biological processes.
Wirkmechanismus
N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide inhibits RAC1 activity by binding to the switch II region of the protein, which is involved in the regulation of RAC1 activation and deactivation. By binding to this region, this compound prevents RAC1 from interacting with its downstream effectors, thereby inhibiting its activity.
Biochemical and Physiological Effects:
This compound has been shown to inhibit RAC1 activity in vitro and in vivo, leading to a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit cell migration and invasion, as well as to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its specificity for RAC1. Because this compound binds specifically to the switch II region of RAC1, it does not affect the activity of other Rho family GTPases. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect.
Zukünftige Richtungen
There are several potential future directions for research involving N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is the role of RAC1 in neuronal development and function. This compound has been shown to inhibit RAC1 activity in the brain, suggesting that it may be a useful tool for studying the role of RAC1 in synaptic plasticity and learning and memory. Another potential future direction is the development of more potent RAC1 inhibitors based on the structure of this compound. Such inhibitors could be useful for studying the role of RAC1 in various biological processes and for developing new therapies for diseases such as cancer and cardiovascular disease.
Synthesemethoden
The synthesis of N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, starting with the reaction of 2-bromo-5-ethylsulfonylthiophene with methyl 4-piperidinylacetate to form N-[(5-ethylsulfonylthiophen-2-yl)methyl]-4-piperidinylacetamide. This intermediate is then reacted with prop-2-enoyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been used in numerous studies to investigate the role of RAC1 in various biological processes. For example, this compound has been used to study the role of RAC1 in cell migration and invasion, as well as in the regulation of actin cytoskeleton dynamics. This compound has also been used to investigate the role of RAC1 in cancer progression and metastasis.
Eigenschaften
IUPAC Name |
N-[(5-ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S2/c1-3-14(19)18-9-7-12(8-10-18)16(20)17-11-13-5-6-15(23-13)24(21,22)4-2/h3,5-6,12H,1,4,7-11H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNNYRQQIGHGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(S1)CNC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Chloro-2-[4-({[(4-chloroanilino)carbonyl]oxy}imino)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2838393.png)
![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2838395.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2838399.png)
![9-benzyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2838401.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2838402.png)
![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2838405.png)



![tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate](/img/structure/B2838409.png)

![[5-(Iodomethyl)oxolan-3-yl]methanol](/img/structure/B2838415.png)
![1-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2838417.png)
